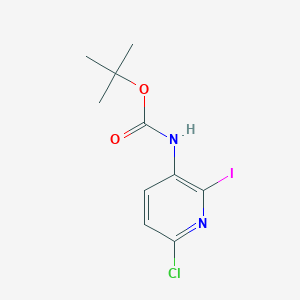

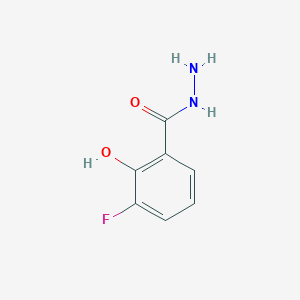

3-Fluoro-2-hydroxybenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-フルオロ-2-ヒドロキシベンゾヒドラジドは、分子式C7H7FN2O2の有機化合物です。ベンゾヒドラジドの誘導体であり、ベンゼン環の3位にフッ素原子、2位にヒドロキシル基が置換されています。

2. 製法

合成経路と反応条件: 3-フルオロ-2-ヒドロキシベンゾヒドラジドの合成は、一般的に3-フルオロ安息香酸とヒドラジン水和物の反応によって行われます。このプロセスは、以下のように要約できます。

エステル化: 3-フルオロ安息香酸は、最初にエタノールと硫酸を使用してエステル化され、3-フルオロ安息香酸エチルが生成されます。

ヒドラジノ分解: エステルは、次に還流条件下でヒドラジン水和物と反応させて、3-フルオロ-2-ヒドロキシベンゾヒドラジドが生成されます.

工業的製造方法: 3-フルオロ-2-ヒドロキシベンゾヒドラジドの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチには、大規模なエステル化とそれに続くヒドラジノ分解が含まれます。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxybenzohydrazide typically involves the reaction of 3-fluorobenzoic acid with hydrazine hydrate. The process can be summarized as follows:

Esterification: 3-Fluorobenzoic acid is first esterified using ethanol and sulfuric acid to form ethyl 3-fluorobenzoate.

Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification followed by hydrazinolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

反応の種類: 3-フルオロ-2-ヒドロキシベンゾヒドラジドは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するキノンを生成するために酸化することができます。

還元: 還元反応は、それをアミンまたはその他の還元された形態に変換することができます。

置換: この化合物は、特にフッ素置換位置で求核置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。

主要な生成物:

酸化: キノンおよび関連化合物。

還元: アミンおよびその他の還元された誘導体。

4. 科学研究への応用

3-フルオロ-2-ヒドロキシベンゾヒドラジドは、科学研究でさまざまな用途があります。

化学: 医薬品や農薬など、さまざまな有機化合物の合成の中間体として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用を含む、潜在的な生物活性について研究されています。

医学: 独自の化学構造により、治療薬としての可能性を探求するための研究が進行中です。

科学的研究の応用

3-Fluoro-2-hydroxybenzohydrazide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

作用機序

3-フルオロ-2-ヒドロキシベンゾヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。例えば、活性部位に結合することにより、特定の酵素を阻害し、それらの正常な機能を阻害することができます。 この化合物のフッ素基とヒドロキシル基は、その結合親和性と特異性に重要な役割を果たします .

類似化合物:

- 4-フルオロ-2-ヒドロキシベンゾヒドラジド

- 3-フルオロ-4-ヒドロキシベンゾニトリル

- 2-フルオロ-3-ヒドロキシベンズアルデヒド

- 3-フルオロ-4-ヒドロキシベンズアルデヒド

比較: 3-フルオロ-2-ヒドロキシベンゾヒドラジドは、フッ素基とヒドロキシル基の特定の位置が、その反応性と生物活性を左右するため、独特です。 アナログと比較して、異なる化学的挙動と生物学的効果を示す可能性があり、標的とされた研究や用途のための貴重な化合物となっています .

類似化合物との比較

- 4-Fluoro-2-hydroxybenzohydrazide

- 3-Fluoro-4-hydroxybenzonitrile

- 2-Fluoro-3-hydroxybenzaldehyde

- 3-Fluoro-4-hydroxybenzaldehyde

Comparison: 3-Fluoro-2-hydroxybenzohydrazide is unique due to the specific positioning of the fluorine and hydroxyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications .

特性

分子式 |

C7H7FN2O2 |

|---|---|

分子量 |

170.14 g/mol |

IUPAC名 |

3-fluoro-2-hydroxybenzohydrazide |

InChI |

InChI=1S/C7H7FN2O2/c8-5-3-1-2-4(6(5)11)7(12)10-9/h1-3,11H,9H2,(H,10,12) |

InChIキー |

HOWPEQBBZJJXBX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)NN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[6-[[(11Z,13Z)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12319172.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)

![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)

![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)

![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)